Hydrogen‑Bond Donor Capacity vs. 4‑Keto and Unsubstituted Cycloheptapyrazole Analogs
The 8‑hydroxy substituent introduces one hydrogen‑bond donor (HBD) that is absent in the 1‑methyl‑4‑one analog (CAS 115309‑88‑1, 0 HBD) and the unsubstituted cyclohepta[c]pyrazole (CAS 275‑70‑7, 0 HBD) [1]. Quantitative in silico prediction (SwissADME) places the topological polar surface area (TPSA) of the 8‑ol at approximately 38 Ų versus 34 Ų for the 4‑one and 17 Ų for the parent scaffold. The additional HBD capability directly impacts aqueous solubility and hydrogen‑bonding potential in target‑binding pockets.
| Evidence Dimension | Hydrogen‑bond donor count and TPSA |
|---|---|
| Target Compound Data | 1 HBD; TPSA ≈38 Ų |
| Comparator Or Baseline | 1‑Methyl‑4‑one: 0 HBD, TPSA ≈34 Ų; Cyclohepta[c]pyrazole: 0 HBD, TPSA ≈17 Ų |
| Quantified Difference | ΔHBD = +1 vs. both comparators; ΔTPSA = +4 Ų vs. 4‑one, +21 Ų vs. parent |
| Conditions | In silico calculation using SwissADME (fragment‑based TPSA) |
Why This Matters
A higher HBD count and TPSA predict improved aqueous solubility and altered passive membrane permeability, critical for any biological assay where compound dissolution or cell penetration is rate‑limiting.
- [1] SwissADME (Swiss Institute of Bioinformatics). Predicted physicochemical properties for 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol, 1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-one (CAS 115309-88-1), and cyclohepta[c]pyrazole (CAS 275-70-7). http://www.swissadme.ch/ (accessed 2026-05-04). View Source
